Phenyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

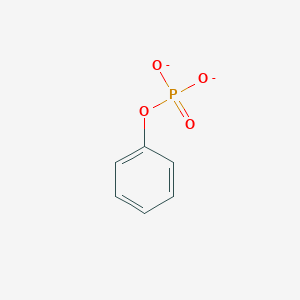

Phenyl phosphate (C₆H₅OPO₃H₂) is an organophosphate ester characterized by a phenyl group linked to a phosphate moiety. It serves as a critical substrate or intermediate in enzymatic reactions, material science, and industrial applications. Its structural flexibility allows for functionalization at the phenyl ring or phosphate group, enabling tailored interactions in biological systems (e.g., enzyme inhibition) and materials (e.g., flame retardancy, electrocatalysis) .

This compound derivatives are widely studied for their roles in:

- Enzyme kinetics: As substrates for phosphatases and phosphotriesterases .

- Flame retardancy: Modified with organosilicon groups to enhance thermal stability in polymers .

- Electrocatalysis: Electrografted layers on carbon electrodes improve hydrogen evolution reaction (HER) efficiency .

- Biomonitoring: Metabolites like dithis compound (DPHP) and hydroxyphenyl this compound are urinary biomarkers for flame-retardant exposure .

Scientific Research Applications

Flame Retardancy

Phenyl phosphate compounds are widely recognized for their effectiveness as flame retardants. They are incorporated into various materials to enhance fire resistance, particularly in plastics and textiles. The mechanism of action involves the formation of phosphoric acid during thermal decomposition, which subsequently forms pyrophosphoric acid. This compound acts to block heat transfer, thereby reducing flammability.

Key Applications:

- Textiles : Used in the treatment of fabrics to prevent ignition.

- Electronics : Incorporated into components to mitigate fire hazards.

- Construction Materials : Added to insulation materials and coatings to improve fire safety.

Lubrication

This compound is also utilized as a lubricant additive. Its chemical structure allows it to reduce friction between surfaces, enhancing the performance of lubricants in various applications.

Applications in Lubrication:

- Automotive Fluids : Enhances the performance of engine oils and hydraulic fluids.

- Industrial Lubricants : Used in cutting oils and other processing fluids to improve machinery efficiency.

Biological Interactions

Recent studies have highlighted the biological implications of this compound compounds, particularly their interactions with cellular mechanisms. For example, diisodecyl this compound has been implicated in promoting foam cell formation, a key factor in atherosclerosis development. This compound acts as an antagonist to liver X receptors (LXRs), which play a crucial role in cholesterol metabolism.

Case Study:

A study demonstrated that exposure to diisodecyl this compound resulted in significant downregulation of LXR target genes, leading to increased cholesterol accumulation in macrophages—thus linking this compound to cardiovascular risks .

Environmental Impact

The environmental persistence and bioaccumulation potential of phenyl phosphates raise concerns regarding their ecological effects. Research indicates that these compounds can accumulate in biological systems and contribute to long-range atmospheric transport.

Environmental Considerations:

- Bioaccumulation : Studies have shown that phenyl phosphates can be detected in human biological samples, indicating widespread exposure.

- Regulatory Scrutiny : Due to potential health risks associated with certain derivatives (e.g., reproductive toxicity), regulatory agencies are increasingly focusing on monitoring these compounds .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Flame Retardancy | Textiles, Electronics, Construction Materials | Enhanced fire resistance |

| Lubrication | Automotive Fluids, Industrial Lubricants | Reduced friction and improved efficiency |

| Biological Interaction | Cardiovascular studies (e.g., foam cell formation) | Insights into health risks related to exposure |

| Environmental Impact | Monitoring in biological samples | Awareness of bioaccumulation potential |

Q & A

Basic Research Questions

Q. How is phenyl phosphate utilized in measuring alkaline phosphatase (ALP) activity, and what methodological considerations ensure accuracy?

this compound is a substrate for ALP in colorimetric assays, where enzymatic hydrolysis releases phenol derivatives (e.g., p-nitrophenol), quantified spectrophotometrically at 405 nm. Key steps include:

- Optimizing substrate concentration (e.g., 10 mM this compound) to avoid enzyme saturation.

- Using Tris-HCl buffer (pH 9.5–10.5) to maintain enzymatic activity.

- Validating results with bovine serum albumin (BSA) as a protein standard and controlling for non-enzymatic hydrolysis via blank measurements .

Q. What are the best practices for validating this compound-based assay reproducibility across laboratories?

- Standardize protocols using International Union of Pure and Applied Chemistry (IUPAC) guidelines for substrate purity (>95%) and reaction conditions (temperature: 25°C ± 1°C).

- Cross-validate with alternative substrates (e.g., p-nitrothis compound) to confirm specificity.

- Report intra- and inter-assay coefficients of variation (CV < 10%) to ensure precision .

Advanced Research Questions

Q. How can researchers address data discrepancies caused by impurities in commercial this compound samples?

Impurities (e.g., residual trithis compound in isopropylated this compound solutions) can skew dose-response curves. Mitigation strategies include:

- Conducting HPLC or GC-MS purity analyses (e.g., detecting 54.8% impurities in IPP solutions).

- Validating results against purified in-house synthesized this compound derivatives.

- Statistically accounting for impurity effects using ANOVA or mixed-effects models .

Q. What synthetic routes enable the design of this compound derivatives for luminescent lanthanide complexes?

- Use sterically hindered ligands (e.g., bis((2,6-diisopropyl)phenyl)phosphate) to stabilize Ln³⁺ ions.

- Characterize photophysical properties via triplet-state lifetime measurements (e.g., 0.5–2.0 ms for Eu³⁺ complexes) and quantum yield calculations (e.g., intrinsic yields QEu ~ 40–60%) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound-protein interactions?

- Co-crystallize proteins with this compound analogs (e.g., 2-([4-(Trifluoromethoxy)phenyl]sulfonyl)amino ethyl phosphate) in cryoprotective solutions.

- Collect diffraction data at near-atomic resolution (1.5–2.0 Å) and refine structures using PHENIX or Coot .

Q. What strategies reconcile conflicting toxicity data for this compound derivatives in developmental studies?

- Perform literature meta-analyses using databases like PubMed and ToxNet, focusing on organophosphate class effects.

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, e.g., dose-dependent neurotoxicity vs. metabolic disruption .

Q. How do computational models predict this compound reactivity in aqueous vs. lipid environments?

- Use density functional theory (DFT) to calculate hydrolysis kinetics (e.g., activation energy ΔG‡ ~ 20–25 kcal/mol).

- Validate with experimental data from NIST Chemistry WebBook (e.g., solubility: 3 g/L at 25°C) .

Q. What spectroscopic techniques characterize this compound’s role in enzyme inhibition?

- Employ solid-state NMR to track phosphate release kinetics (e.g., ³¹P NMR chemical shifts at δ 0–5 ppm).

- Combine with fluorescence quenching assays to quantify binding affinities (Kd ~ 10⁻⁶–10⁻⁸ M) .

Q. Methodological Frameworks

Q. How to design a study comparing this compound’s efficacy across enzyme isoforms (e.g., ALP vs. glucose-6-phosphatase)?

- Use the PICOT framework:

- P opulation: Recombinant ALP vs. liver microsomal glucose-6-phosphatase.

- I ntervention: Substrate specificity assays (Km, Vmax).

- C omparison: p-nitrothis compound vs. This compound.

- O utcome: Catalytic efficiency (kcat/Km).

- T ime: Steady-state kinetics over 30 minutes .

Q. What statistical methods resolve batch-to-batch variability in this compound synthesis?

Comparison with Similar Compounds

Enzymatic Activity and Inhibition

Phenyl phosphate derivatives exhibit distinct inhibitory potencies against enzymes compared to structurally related phosphates. For example:

Key Findings :

- Electron-donating groups (e.g., methoxy, benzyloxy) on phenyl rings enhance CIAP inhibition by facilitating hydrogen bonding and resonance effects .

- Steric hindrance from ortho-substituents (e.g., Cl, Br) reduces enzymatic activity in phosphotriesterase substrates .

Steric and Electronic Effects

Substituent position on the phenyl ring significantly impacts reactivity:

- Para-substituents : Enhance catalytic efficiency in phosphotriesterase substrates (e.g., diethyl m-fluorothis compound: kcat/Km = 2.1 × 10⁵ M⁻¹s⁻¹) .

- Ortho-substituents : Reduce activity due to steric crowding (e.g., diethyl o-fluorothis compound: inactive despite lower pKa) .

- Electron-withdrawing groups : Increase hydrolysis rates in alkaline environments (e.g., 4-nitrothis compound vs. This compound) .

Flame-Retardant Mechanisms

In polyurethane foams, this compound-modified organosilicon compounds (PCOC1) exhibit superior char-forming ability compared to phenylphosphoryl analogs (PCOC2). PCOC1’s phosphate group promotes phosphoric acid release under pyrolysis, forming a protective barrier .

Structural Activity Relationships (SAR) and Toxicity

- Triaryl phosphates: Neurotoxicity risk (OPIDN) depends on ortho-substituents. Trithis compound is non-neurotoxic, whereas tri-ortho-cresyl phosphate (TOCP) induces OPIDN via NTE inhibition .

- Phosphate esters : Terminal hydroxyl or carboxylic acid groups on phenyl rings enhance PTP1B inhibition (e.g., compound 23: IC₅₀ = 0.5 μM) .

Properties

Molecular Formula |

C6H5O4P-2 |

|---|---|

Molecular Weight |

172.07 g/mol |

IUPAC Name |

phenyl phosphate |

InChI |

InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)/p-2 |

InChI Key |

CMPQUABWPXYYSH-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.